molecular formula C18H11N3O3S B2627452 N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-93-7

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2627452
CAS No.: 313528-93-7
M. Wt: 349.36
InChI Key: HKZPHSZYGPAAHN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a novel synthetic compound designed for research applications, integrating a nitrobenzothiazole moiety with a naphthalene carboxamide group. This structure places it within the benzothiazole class of heterocyclic compounds, which are the subject of significant research interest due to their diverse pharmacological properties . Benzothiazole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including antimicrobial , antitumor , and anticonvulsant effects . The core benzothiazole scaffold is known for its ability to support key hydrophobic interactions and is found in compounds that act on various biological targets, such as kinase inhibitors in cancer research and aggregation inhibitors for neurodegenerative diseases . The specific substitution pattern of this compound, featuring a nitro group at the 6-position of the benzothiazole ring, is a common modification explored in medicinal chemistry to optimize a compound's electronic properties and binding affinity . The naphthalene group provides a bulky hydrophobic component that may be intended to target specific hydrophobic pockets in enzymatic active sites. Researchers may find this compound valuable for probing new biological targets, particularly in oncology and infectious disease, where benzothiazole derivatives have shown promise. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-18-19-15-9-8-12(21(23)24)10-16(15)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZPHSZYGPAAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), and under reflux conditions. The nitro group is introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs with Modified Heterocyclic Cores

Thiazole vs. Benzothiazole Substitution

Replacing the benzothiazole ring with a simpler thiazole (as in N-(1,3-thiazol-2-yl)naphthalene-1-carboxamide ) reduces molecular complexity and lipophilicity. Key differences include:

Property N-(6-Nitro-1,3-Benzothiazol-2-yl)Naphthalene-1-Carboxamide N-(1,3-Thiazol-2-yl)Naphthalene-1-Carboxamide
Molecular Formula C17H11N4O3S C14H10N2OS
Molecular Weight ~357.36 g/mol 254.31 g/mol
logP Higher (estimated >4.0) 3.24
Bioactivity Antiparasitic (IC50 = 3.515 µM) Not reported

The benzothiazole core’s extended π-system and nitro group likely enhance target binding and redox activity compared to the thiazole analog .

Chloro-Substituted Benzothiazole Derivatives

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide replaces the nitro group with a chloro substituent and introduces a piperidine-carboxamide chain. This substitution could alter solubility and metabolic stability .

Functional Group Modifications

Naphthalene vs. Phenyl Carboxamide

Replacing naphthalene with phenyl (as in (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid (Cpd E) ) reduces aromatic bulk and introduces a sulfonic acid group. This modification drastically increases hydrophilicity (logP decrease) and may shift activity toward different targets, though specific data are unavailable .

Alkoxyphenyl-Naphthalene Carboxamides

2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide demonstrates antimycobacterial activity (MIC = 12 µM against M. tuberculosis). The alkoxy group enhances lipophilicity (logP ~3.5–4.0), aligning with ’s finding that lipophilicity governs antimycobacterial efficacy. However, the absence of a nitrobenzothiazole moiety limits direct comparison with the target compound .

Bioactivity Across Therapeutic Areas

Compound Target Pathogen/Area Activity (IC50/MIC) Key Structural Features
This compound Giardia intestinalis 3.515 µM Nitrobenzothiazole, naphthalene
Benzimidazole-pentamidine hybrid (Compound 71) Giardia intestinalis 3–9× more active than metronidazole Benzimidazole-pentamidine fusion
2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide Mycobacterium tuberculosis 12 µM Alkoxyphenyl, hydroxy-naphthalene
Imidazole derivatives (Compounds 72–73) Giardia intestinalis 7.50–11.25 µM Nitroimidazole, cyanophenyl/acetamide

The target compound’s nitrobenzothiazole-naphthalene architecture confers superior antiparasitic activity compared to imidazole derivatives, while alkoxyphenyl carboxamides excel in antimycobacterial contexts due to optimized lipophilicity .

Physicochemical and Druglikeness Profiles

Parameter This compound N-(1,3-Thiazol-2-yl)Naphthalene-1-Carboxamide 2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide
logP ~4.2 (estimated) 3.24 ~3.8
Hydrogen Bond Donors 1 1 1
Polar Surface Area ~90 Ų 33.54 Ų ~70 Ų
Solubility Low (predicted) logSw = -3.57 (poor aqueous solubility) Moderate (due to hydroxy group)

The target compound’s higher logP and larger polar surface area suggest balanced membrane permeability and target engagement, though solubility may limit bioavailability.

Biological Activity

N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound classified as a benzothiazole derivative, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following properties:

  • IUPAC Name : this compound
  • Molecular Formula : C18H11N3O3S
  • CAS Number : 313528-93-7

Benzothiazole derivatives are characterized by their heterocyclic structure containing both sulfur and nitrogen, which contributes to their varied biological activities including antibacterial, antifungal, and anticancer properties.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Potential : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. The nitro group in its structure may play a crucial role in modulating these pathways.
  • Anti-Tubercular Activity : Benzothiazoles are recognized for their anti-tubercular properties, suggesting that this compound may also be effective against Mycobacterium tuberculosis by targeting specific biochemical pathways involved in the bacterium's metabolism.

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Anticonvulsant Activity : A study on a series of 1,3-benzothiazol-2-yl benzamides demonstrated significant anticonvulsant activity without neurotoxicity. This suggests potential for similar activity in derivatives like this compound .
  • Cytotoxicity Studies : In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the exact mechanisms involved .
  • Comparative Analysis : Compared to other benzothiazole derivatives such as N-(6-chlorobenzo[d]thiazol-2-yl)naphthalene-1-carboxamide, N-(6-nitro) exhibits unique biological profiles due to its specific functional groups.

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialActive against various strains
AnticancerInduces cytotoxicity in cancer cells
Anti-tubercularPotential efficacy against M. tuberculosis
AnticonvulsantSignificant activity without neurotoxicity

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